Enhanced Lipophilicity Relative to 2-Methyl and Unsubstituted Quinoline-8-carboxylic Acids Drives Distinct Partitioning and Permeability
The 2-ethyl substituent increases calculated LogP to 2.4954, compared to 2.24–2.58 for the 2-methyl analog (2-methylquinoline-8-carboxylic acid) [1] and 1.93 for the unsubstituted parent quinoline-8-carboxylic acid . This approximately 0.3–0.6 LogP unit elevation corresponds to a predicted 2- to 4-fold increase in n-octanol/water partition coefficient, which can enhance membrane permeability and modulate binding to hydrophobic enzyme pockets .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.4954 |
| Comparator Or Baseline | 2-Methylquinoline-8-carboxylic acid: LogP = 2.24–2.58; Quinoline-8-carboxylic acid: LogP = 1.93 |
| Quantified Difference | ΔLogP ≈ +0.2–0.5 vs. methyl analog; ΔLogP ≈ +0.56 vs. unsubstituted |
| Conditions | Calculated using in silico prediction algorithms (XLogP3 or ACD/Labs) |
Why This Matters
Higher lipophilicity can improve blood-brain barrier penetration and intracellular accumulation, making the compound more suitable for CNS-targeted probes or antibacterial agents requiring cytoplasmic entry.
- [1] PubChem. (n.d.). 2-Methylquinoline-8-carboxylic acid (CID 114977). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/114977 View Source
